molecular formula C20H20N4O B10980748 N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10980748
M. Wt: 332.4 g/mol
InChI Key: LPJWZEGFEVMGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The benzimidazole ring is a well-known pharmacophore, while the indole ring is a common structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The final step involves coupling the benzimidazole and indole moieties through a suitable linker, such as a propyl chain, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The indole moiety can interact with various receptors and enzymes, modulating their activity . Together, these interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide is unique due to the combination of benzimidazole and indole moieties, which can provide a synergistic effect in its biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research .

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C20H20N4O/c1-24-12-10-14-13-15(8-9-18(14)24)20(25)21-11-4-7-19-22-16-5-2-3-6-17(16)23-19/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,21,25)(H,22,23)

InChI Key

LPJWZEGFEVMGOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.